molecular formula C15H8Cl2O4S B12007470 6,8-dichloro-3-(phenylsulfonyl)-2H-chromen-2-one

6,8-dichloro-3-(phenylsulfonyl)-2H-chromen-2-one

Cat. No.: B12007470
M. Wt: 355.2 g/mol
InChI Key: AUTVZOVOHJTLNL-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(phenylsulfonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, a phenylsulfonyl group at position 3, and a chromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-(phenylsulfonyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichlorochromone and phenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification techniques are employed to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(phenylsulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted chromenones, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,8-Dichloro-3-(phenylsulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-(phenylsulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-3-cyanochromone: A compound with similar structural features but different functional groups.

    6,8-Dichloro-3-methylchromone: Another related compound with a methyl group instead of a phenylsulfonyl group.

Uniqueness

6,8-Dichloro-3-(phenylsulfonyl)-2H-chromen-2-one is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H8Cl2O4S

Molecular Weight

355.2 g/mol

IUPAC Name

3-(benzenesulfonyl)-6,8-dichlorochromen-2-one

InChI

InChI=1S/C15H8Cl2O4S/c16-10-6-9-7-13(15(18)21-14(9)12(17)8-10)22(19,20)11-4-2-1-3-5-11/h1-8H

InChI Key

AUTVZOVOHJTLNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

Origin of Product

United States

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